

Technical Guide: Structural Elucidation of Propanol-PEG3-CH2OH

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Compound of Interest		
Compound Name:	Propanol-PEG3-CH2OH	
Cat. No.:	B3319480	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG3-CH2OH, systematically named 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol), is a hydrophilic, bifunctional linker molecule. Its structure features a triethylene glycol (PEG3) core flanked by two propanol moieties, each terminating in a primary hydroxyl group. This compound is of significant interest in the field of drug development, particularly as a flexible linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] The length, flexibility, and hydrophilicity of the linker are critical determinants of PROTAC efficacy, making well-defined linkers like **Propanol-PEG3-CH2OH** valuable chemical tools.

This technical guide provides a comprehensive overview of the structural elucidation of **Propanol-PEG3-CH2OH**, including its key identifiers, predicted spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the PROTAC mechanism.

Chemical Identity and Properties

A summary of the key chemical properties for **Propanol-PEG3-CH2OH** is presented in Table 1.



Property	Value
CAS Number	112935-57-6
Molecular Formula	C10H22O5
Molecular Weight	222.28 g/mol
IUPAC Name	3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol)
Synonyms	HO-(CH2)3-PEG3-OH, Propanol-PEG3- Propanol
Appearance	Colorless to pale yellow viscous liquid

Structural Elucidation: Predicted Spectroscopic Data

Due to the unavailability of publicly accessible experimental spectra, this section provides predicted data based on the known chemical structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted proton NMR chemical shifts for **Propanol-PEG3-CH2OH** in a common solvent like CDCl₃ are summarized in Table 2.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.75	t	4H	-O-CH ₂ -CH ₂ -OH
~3.65	S	4H	-O-CH ₂ -CH ₂ -O- (central PEG)
~3.60	t	4H	-O-CH ₂ -CH ₂ -CH ₂ -O-
~2.50	br s	2H	-CH2-OH
~1.85	р	4Н	-O-CH2-CH2-CH2-O-

t = triplet, s = singlet, p = pentet, br s = broad singlet

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

Chemical Shift (ppm)	Assignment
~72.5	-O-CH2-CH2-O- (central PEG)
~70.0	-O-CH2-CH2-CH2-O-
~61.0	-CH2-OH
~32.0	-O-CH2-CH2-CH2-O-

Infrared (IR) Spectroscopy

The IR spectrum of **Propanol-PEG3-CH2OH** is expected to show characteristic absorption bands for its alcohol and ether functional groups. Key predicted absorptions are listed in Table 4.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (hydrogen-bonded alcohol)[7]
2950-2850	Strong	C-H stretch (alkane)
1150-1085	Strong	C-O stretch (ether)[7]
1085-1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for analyzing this polar molecule.

- Expected Molecular Ion: In positive-ion mode, the protonated molecule [M+H]⁺ at m/z 223.15 and the sodium adduct [M+Na]⁺ at m/z 245.13 are expected.
- Fragmentation Pattern: The fragmentation of polyethylene glycols and their derivatives is well-documented.[8][9] Common fragmentation pathways involve the neutral loss of ethylene oxide units (44.03 Da). Therefore, fragment ions corresponding to the loss of one or more C₂H₄O units from the parent ion are anticipated.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of **Propanol-PEG3-CH2OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Propanol-PEG3-CH2OH** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.



- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the ¹H frequency.
- Data Acquisition:
 - Set the spectral width to approximately 12 ppm, centered around 5 ppm.
 - Use a 30-45° pulse angle.
 - Set the acquisition time to 3-4 seconds.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
 - Integrate the peaks.
 - Analyze the chemical shifts, multiplicities, and coupling constants.
- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
- Instrument Setup:
 - Tune and match the probe for the ¹³C frequency.
- Data Acquisition:



- Set the spectral width to approximately 220 ppm, centered around 100 ppm.
- Employ proton decoupling to simplify the spectrum to singlets.
- Use a 45° pulse angle.
- Set the acquisition time to 1-2 seconds.
- Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals.
- Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-tonoise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of Propanol-PEG3-CH2OH (approximately 10-100 μM) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
- Data Acquisition:



- \circ Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
- Data Analysis:
 - Identify the molecular ion peaks (e.g., [M+H]+, [M+Na]+, [M-H]-).
 - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

- Instrument Setup:
 - Ensure the ATR crystal is clean.
 - Collect a background spectrum of the clean, empty ATR crystal.[1][2]
- Sample Analysis:
 - Place a small drop of liquid **Propanol-PEG3-CH2OH** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Post-Analysis:
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.



 Identify the characteristic absorption bands and compare them to known values for alcohols and ethers.

Visualizations Chemical Structure

Caption: Chemical structure of **Propanol-PEG3-CH2OH**.

Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of a chemical compound.

Role in PROTAC Signaling Pathway

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

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